N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine
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Overview
Description
N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
The synthesis of N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine typically involves the condensation reaction between 4-bromobenzaldehyde and 1,3,4-triphenyl-1H-pyrazol-5-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Scientific Research Applications
N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine can be compared with other Schiff bases and related compounds:
N’-[(E)-(4-bromophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: This compound has a similar Schiff base structure but with different substituents, leading to variations in its chemical and biological properties.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide:
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: The presence of fluorine instead of bromine results in different electronic properties and biological activities.
Properties
Molecular Formula |
C28H20BrN3 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-N-(2,4,5-triphenylpyrazol-3-yl)methanimine |
InChI |
InChI=1S/C28H20BrN3/c29-24-18-16-21(17-19-24)20-30-28-26(22-10-4-1-5-11-22)27(23-12-6-2-7-13-23)31-32(28)25-14-8-3-9-15-25/h1-20H/b30-20+ |
InChI Key |
RRCMIFJUNQOUJB-TWKHWXDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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